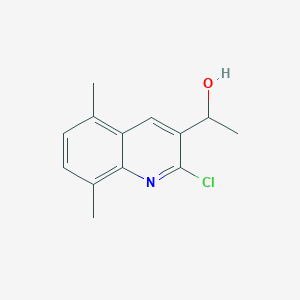
N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acrylamide is a chemical compound with the molecular formula C11H9N3O3 and a molecular weight of 231.21 g/mol . This compound belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acrylamide typically involves the condensation of oxalic acid with o-phenylenediamine in an alkaline medium to form quinoxaline-2,3(1H,4H)-dione . This intermediate is then reacted with acryloyl chloride under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acrylamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acrylamide involves its interaction with specific molecular targets. For instance, as a DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the degradation of incretin hormones, which in turn enhances insulin secretion and lowers blood glucose levels . The molecular pathways involved include the insulin signaling pathway and glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: This compound shares a similar quinoxaline core but has different substituents, leading to varied biological activities.
3-Phenacylidene-1-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one: Another quinoxaline derivative with distinct chemical properties and applications.
Uniqueness
N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acrylamide is unique due to its specific structure, which allows it to act as a potent DPP-4 inhibitor. Its ability to form stable derivatives and undergo various chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C11H9N3O3 |
|---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
N-(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)prop-2-enamide |
InChI |
InChI=1S/C11H9N3O3/c1-2-9(15)12-6-3-4-7-8(5-6)14-11(17)10(16)13-7/h2-5H,1H2,(H,12,15)(H,13,16)(H,14,17) |
InChI Key |
FNPFZHUNOKVASP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)NC(=O)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11873306.png)
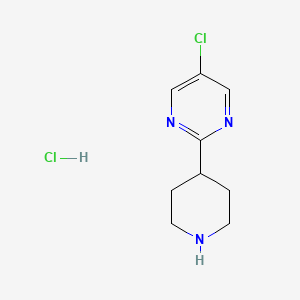


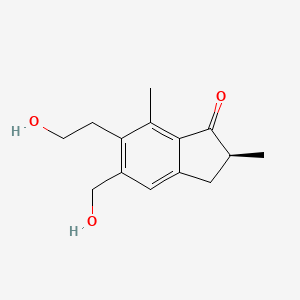
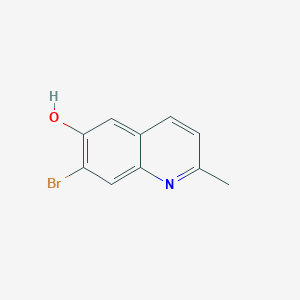
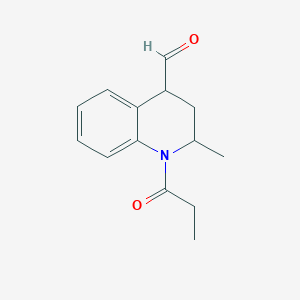



![Ethanone, 1-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrol-2-yl]-](/img/structure/B11873365.png)
![N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11873372.png)
